![molecular formula C13H18FNO4 B13725634 [2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)
[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluoro-hydroxyphenoxy group and a carbamic acid tert-butyl ester moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoro-Hydroxyphenoxy Intermediate: The initial step involves the introduction of a fluoro group onto a hydroxyphenol derivative through electrophilic fluorination. This can be achieved using reagents such as xenon difluoride (XeF2) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Ethyl Carbamate: The fluoro-hydroxyphenoxy intermediate is then coupled with ethyl carbamate in the presence of a suitable base, such as potassium carbonate (K2CO3), to form the desired carbamic acid ester.
Protection of the Carbamic Acid Group: The final step involves the protection of the carbamic acid group with a tert-butyl ester, using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-hydroxyphenoxy group can form hydrogen bonds and electrostatic interactions with active sites, while the carbamic acid ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and cellular functions, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Chloro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester: Similar structure but with a chloro group instead of a fluoro group.
[2-(4-Methyl-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester: Similar structure but with a methyl group instead of a fluoro group.
[2-(4-Nitro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester: Similar structure but with a nitro group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in [2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
Properties
Molecular Formula |
C13H18FNO4 |
|---|---|
Molecular Weight |
271.28 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-fluoro-3-hydroxyphenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H18FNO4/c1-13(2,3)19-12(17)15-6-7-18-9-4-5-10(14)11(16)8-9/h4-5,8,16H,6-7H2,1-3H3,(H,15,17) |
InChI Key |
SDYXYOUCHOEANQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



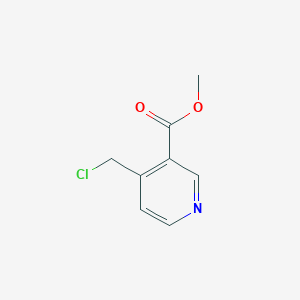

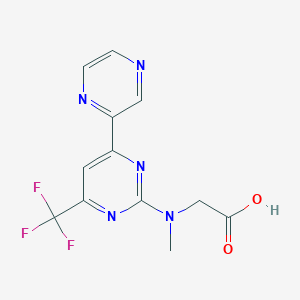
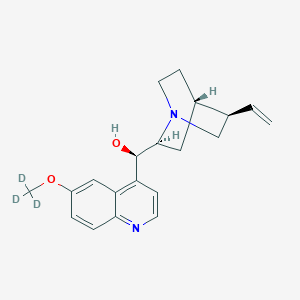
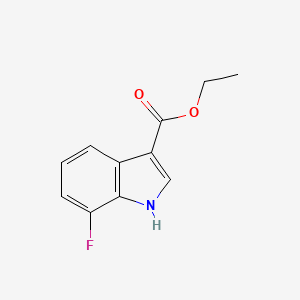
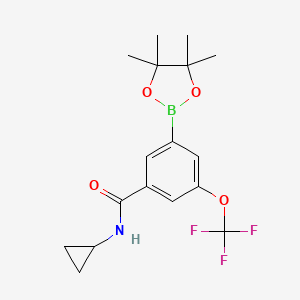
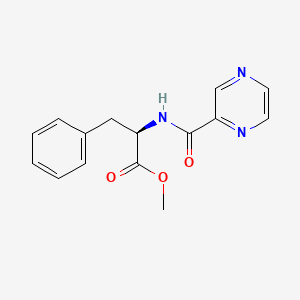
![4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine](/img/structure/B13725607.png)
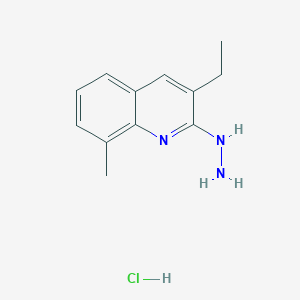
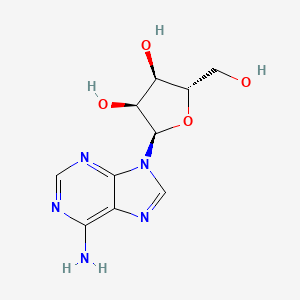
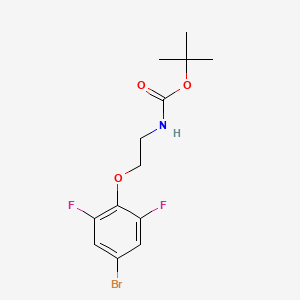
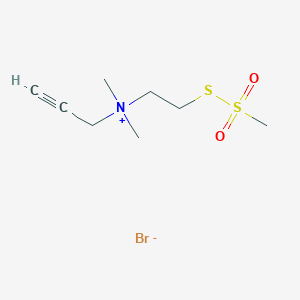
![(8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one](/img/structure/B13725628.png)
